![molecular formula C9H12ClN5O B1380897 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride CAS No. 1955556-58-7](/img/structure/B1380897.png)
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
Overview
Description
The compound “7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
The synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines, including variants like 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, has been achieved through various methods, demonstrating the chemical versatility and synthetic accessibility of these compounds (Stanovnik, Urleb, & Tišler, 1987).
Crystal Structure Analysis
The crystal structure and spectroscopic characterization of derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, including analysis using techniques like X-ray diffraction, have been conducted, providing detailed insights into their molecular structure (Lahmidi et al., 2019).
Biological and Chemical Properties
Antibacterial Activity
Certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidine exhibit antibacterial properties. For instance, research has identified compounds with weak β-lactamase inhibitory properties, particularly against staphylococcal enzymes (Davies & Pearson, 1981).
Potential Antimicrobial Applications
Some studies have explored the antimicrobial activities of pyrimidine-triazole derivatives, indicating their potential in addressing microbial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Rifati et al., 2009).
Novel Compound Development
Derivative Synthesis
Research has been conducted on the synthesis of novel compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, demonstrating the compound's utility as a base structure for developing new chemical entities (Baklykov et al., 2019).
Regioselective Synthesis
Studies have shown the efficient and regioselective synthesis of various 1,2,4-triazolo[1,5-a]pyrimidine derivatives, indicating their suitability for precise chemical modifications and potential applications in drug development (Massari et al., 2017).
properties
IUPAC Name |
7-(azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O.ClH/c1-6-2-8(15-7-3-10-4-7)14-9(13-6)11-5-12-14;/h2,5,7,10H,3-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPJKGBSNFKNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.